molecular formula C17H13F2NO2S B2936241 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide CAS No. 2034405-28-0

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide

Cat. No.: B2936241
CAS No.: 2034405-28-0
M. Wt: 333.35
InChI Key: FZFFMZFFNOCYRD-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a synthetic benzamide derivative characterized by a 1-benzothiophene moiety linked via a hydroxyethyl chain to a 2,6-difluorobenzamide group. The 2,6-difluorobenzamide scaffold is a common motif in bioactive compounds, often contributing to metabolic stability and target binding affinity .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-12-5-3-6-13(19)16(12)17(22)20-8-14(21)11-9-23-15-7-2-1-4-10(11)15/h1-7,9,14,21H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFMZFFNOCYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamides

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with several urea derivatives and benzamide-based pesticides, as well as kinase inhibitors. Key comparisons include:

Compound Name Core Structure Key Substituents Primary Use Efficacy/Activity
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide (Target) Benzamide + benzothiophene 1-Benzothiophen-3-yl, hydroxyethyl chain Undetermined (Research phase) Unknown; structural features suggest potential kinase or enzyme inhibition
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) Urea derivative + benzamide 4-Chlorophenyl, urea linker Insecticide (Chitin inhibitor) High efficacy against Lepidoptera larvae; LD₅₀ ≤ 0.1 µg/L in aquatic organisms
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Urea derivative + benzamide 3,5-Dichloro-2,4-difluorophenyl Insecticide (Forestry pests) LC₅₀ = 0.05 mg/L in aphids; persistent environmental residue
N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide Benzamide + anthraquinone Anthraquinone, chloro group VEGFR2 Inhibitor (Cancer) Binding affinity ΔG = -9.8 kcal/mol; inhibits angiogenesis
Etoxazole (N-[1-(4-tert-butyl-2-ethoxyphenyl)-2-chloroethyl]-2,6-difluorobenzamide) Benzamide + aryl ether 4-tert-Butyl-2-ethoxyphenyl, chloroethyl Acaricide (Mite control) LC₅₀ = 0.02 ppm; disrupts mite molting

Functional and Mechanistic Differences

  • Target Selectivity: Diflubenzuron and teflubenzuron act as chitin synthesis inhibitors, targeting insect growth stages . In contrast, the anthraquinone-linked benzamide in inhibits VEGFR2, a kinase critical in cancer angiogenesis .
  • Solubility and Bioavailability :

    • The hydroxyethyl chain in the target compound likely enhances water solubility compared to purely lipophilic analogues like teflubenzuron .
    • Diflubenzuron’s urea linker improves stability in alkaline environments, critical for agrochemical persistence .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16F2N2O2S
  • Molecular Weight : 348.38 g/mol

The compound features a benzothiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest at G1 phase

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Findings on Inflammation

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-612030

Mechanistic Insights

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory genes.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its anticancer activity.

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